Phenylmalonic Acid: A Comprehensive Technical Guide
Phenylmalonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmalonic acid (CAS No. 2613-89-0) is a dicarboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry.[1][2] Its utility as a precursor to antibiotics and other therapeutics underscores the importance of understanding its chemical and physical properties, as well as the methodologies for its synthesis, purification, and analysis. This guide provides an in-depth overview of phenylmalonic acid, including its physicochemical characteristics, detailed experimental protocols, and known biological activities, to support its application in research and drug development.
Chemical and Physical Properties
Phenylmalonic acid is a white crystalline powder.[1][3] A comprehensive summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Phenylmalonic Acid
| Property | Value | Source(s) |
| CAS Number | 2613-89-0 | [1][2][3] |
| Molecular Formula | C₉H₈O₄ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Melting Point | 149-152 °C (decomposes) | [1][2] |
| Boiling Point | 272.96 °C (rough estimate) | [2] |
| Solubility | Soluble in water. | [1][2] |
| pKa₁ | 2.58 (at 25 °C) | [1] |
| pKa₂ | 5.03 (at 25 °C) | [1] |
Synthesis of Phenylmalonic Acid
The most common laboratory and industrial synthesis of phenylmalonic acid involves the hydrolysis of diethyl phenylmalonate. An alternative route begins with chlorobenzene.
Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate
This method involves the saponification of diethyl phenylmalonate followed by acidification to yield phenylmalonic acid.
Materials:
-
Diethyl phenylmalonate
-
Anhydrous ethanol
-
Sodium hydroxide (granular)
-
Acetone
-
Sulfuric acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving granular sodium hydroxide in anhydrous ethanol with stirring in a reaction vessel.
-
Cool the sodium ethoxide solution to 45-50 °C.
-
Slowly add diethyl phenylmalonate to the solution over 2-3 hours while maintaining the temperature.
-
After the addition is complete, maintain the reaction temperature for an additional 2 hours.
-
Cool the reaction mixture to 10-15 °C to precipitate sodium phenylmalonate.
-
Filter the precipitate and dry at 60 °C.
-
Suspend the dried sodium phenylmalonate in acetone and cool to 10 °C.
-
Acidify the suspension by the dropwise addition of sulfuric acid to a pH of 0.5-1.0 to precipitate phenylmalonic acid.
-
Filter the phenylmalonic acid, wash with cold water, and dry.
Purification
Crude phenylmalonic acid can be purified by recrystallization or extraction.
Experimental Protocol: Recrystallization
A general procedure for recrystallization of a solid organic compound is as follows. The choice of solvent is critical and should be determined empirically. Water or a mixture of an alcohol and water are potential solvent systems for phenylmalonic acid.
Procedure:
-
Dissolve the crude phenylmalonic acid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Experimental Protocol: Extraction
Extraction can be used to separate phenylmalonic acid from impurities with different solubilities. For instance, it can be separated from water and salt by extraction with ethyl ether.
Procedure:
-
Dissolve the impure phenylmalonic acid mixture in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl ether and shake the funnel, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Collect the ether layer containing the phenylmalonic acid.
-
Repeat the extraction of the aqueous layer with fresh ethyl ether two more times.
-
Combine the ether extracts and dry over an anhydrous salt (e.g., sodium sulfate).
-
Filter to remove the drying agent and evaporate the ether under reduced pressure to obtain purified phenylmalonic acid.
Analytical Methods
The purity and identity of phenylmalonic acid can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of phenylmalonic acid. While a specific validated method for phenylmalonic acid is not detailed in the search results, a general approach for similar malonic acid derivatives can be adapted.
Table 2: General HPLC Parameters for Malonic Acid Derivatives
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water with a phosphoric acid modifier |
| Detection | UV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of phenylmalonic acid.
¹H NMR (400 MHz, DMSO-d₆): The spectrum would be expected to show a singlet for the methine proton, a multiplet for the phenyl protons, and a broad singlet for the carboxylic acid protons.
Biological Activity and Applications
Phenylmalonic acid is a key starting material in the synthesis of various pharmaceuticals.
Precursor to Antibiotics
It is notably used in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic.[1] This compound has also demonstrated the ability to reduce blood pressure in mammals.[1]
Antibacterial Activity
Phenylmalonic acid has been shown to inhibit the growth of Escherichia coli in vitro. The proposed mechanism involves the blockage of bacterial absorption of monosodium phenyl phosphate, which is essential for cell wall synthesis.
Safety Information
Phenylmalonic acid is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Conclusion
Phenylmalonic acid is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its properties and the experimental procedures for its synthesis, purification, and analysis is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these aspects to aid scientists and researchers in their work with this important compound.
